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Compound Name: (R,S)-Montelukast Bis-sulfide

CAS No.: 1187586-61-3

Cat. No.: B580099

Get Quote

Executive Summary
In the synthesis and stability profiling of Montelukast Sodium (a leukotriene receptor

antagonist), the formation of sulfur-based impurities is a critical quality attribute.[1][2][3][4]

(R,S)-Montelukast Bis-sulfide (often designated as Montelukast EP Impurity D or USP

Related Compound C/D) represents a complex impurity arising not from simple degradation,

but from a side-reaction during the final synthetic steps.[1][2][3][4]

This guide provides a definitive structural analysis, formation mechanism, and characterization

strategy for this impurity.[3][5] Unlike the oxidative sulfoxide or the cis-isomer, the Bis-sulfide is

a Michael adduct, resulting from the nucleophilic attack of a second thiol equivalent onto the

styryl olefin of the Montelukast pharmacophore.[1][3][4]

Chemical Identity & Structural Architecture[1][4]
The term "(R,S)-Montelukast Bis-sulfide" refers to a mixture of diastereomers formed when

the conjugated vinyl linker of Montelukast undergoes saturation via thioether formation.[1][2][3]

[4]
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Physicochemical Data
Parameter Detail

Common Name Montelukast Bis-sulfide (Michael Adduct)

IUPAC Name

1-[[[(1R)-1-[3-[1-[[[1-

(Carboxymethyl)cyclopropyl]methyl]thio]-2-(7-

chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-

hydroxy-1-

methylethyl)phenyl]propyl]thio]methyl]cycloprop

aneacetic acid

CAS Number
1187586-61-3 (Isomer/Mixture); 1242260-05-4

(Mixture)

Molecular Formula C₄₁H₄₆ClNO₅S₂

Molecular Weight 732.39 g/mol

Stereochemistry

Contains the original (R)-center and a new chiral

center at the benzylic position (formerly vinyl).[1]

[2][3][4][6] Exists as (R,R) and (R,S)

diastereomers.[1][2][3][4]

Key Structural Feature

Presence of two (1-

mercaptomethyl)cyclopropaneacetic acid

moieties: one at the standard position and one

bridging the quinoline-phenyl linker.[1][2][3][4]

Structural Logic
The Montelukast molecule contains a styryl-quinoline motif (a double bond connecting the

quinoline ring to the central phenyl ring).[1][2][3][4] This double bond is conjugated with the

electron-deficient quinoline nitrogen, rendering it susceptible to nucleophilic attack (Michael

addition).[1][2][3][4]

Parent Molecule: Contains one thioether linkage.[3][4]

Bis-sulfide Impurity: Contains two thioether linkages.[1][3][4] The second thiol adds across

the vinyl double bond, saturating it and creating a new chiral center.[3]
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Formation Mechanism: The Michael Addition
Pathway
The formation of the Bis-sulfide is a competitive side reaction occurring during the coupling of

the mesylate intermediate with the thiol side chain.[3][4]

Reaction Dynamics
Primary Reaction (Desired): Nucleophilic substitution (

) of the mesylate leaving group by the thiol side chain (1-
(mercaptomethyl)cyclopropaneacetic acid) to form Montelukast.[1][2][3][4]

Secondary Reaction (Undesired): If excess thiol is present, or reaction times are prolonged

under basic conditions, the thiol anion attacks the

-carbon of the styryl group (activated by the quinoline ring).[1][2][3][4]

Result: Saturation of the double bond and formation of the Bis-sulfide.[1][3][4]

Mechanistic Visualization (Graphviz)[1][2][3][4]
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Critical Process Parameters

Mesylate Intermediate
(Contains Styryl Double Bond) Montelukast (API)

(Styryl Intact)

 Primary SN2
(+ 1 eq Thiol)

Thiol Side Chain
(Nucleophile)

Reagent

Transition State
(Thiol Attack on Vinyl) 2nd Equivalent

 Excess Thiol
Basic pH

(R,S)-Montelukast Bis-sulfide
(Saturated Linker)

 Michael Addition
(Irreversible)

Excess Thiol (>1.1 eq)

High Temperature

Prolonged Reaction Time

Click to download full resolution via product page

Caption: Mechanistic pathway showing the transformation of Montelukast into the Bis-sulfide

impurity via Michael addition of excess thiol reagent.

Analytical Characterization & Identification
Distinguishing the Bis-sulfide from other impurities (like the disulfide dimer or sulfoxide)

requires a multi-modal approach.

Mass Spectrometry (LC-MS)
The mass shift is the most diagnostic feature.[1][2][3][4]

Montelukast [M+H]+: m/z 587.2[1][2][3][4]

Bis-sulfide [M+H]+: m/z 733.4[1][2][3][4]
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Delta: +146 Da.[3][4]

Note: The added thiol side chain (C₆H₁₀O₂S) has a mass of ~146 Da (C₆H₉O₂S fragment

added).[1][2][3][4] This confirms the addition of a second side chain unit.[3][4]

NMR Spectroscopy (¹H NMR)
The NMR spectrum provides definitive proof of the saturation of the vinyl linker.[2][3][4]

Feature Montelukast (API) Bis-sulfide Impurity Interpretation

Vinyl Protons
2 Doublets (

7.0 - 8.0 ppm)
Absent

Loss of conjugation

indicates saturation of

the double bond.[1][2]

[3][4]

Benzylic Protons ~4.0 ppm (1H, t)
New multiplets (

4.5 - 5.5 ppm)

Appearance of new

chiral protons at the

site of thiol addition.[1]

[2][3][4]

Cyclopropane 1 Set of signals 2 Sets of signals

Presence of two

distinct

cyclopropaneacetic

acid moieties.[3][4]

UV-Vis Spectroscopy[1][2][3][4]
Montelukast: Shows a distinct absorption maximum (

) around 340-350 nm due to the conjugated quinoline-vinyl-phenyl system.[1][2][3][4]

Bis-sulfide: The conjugation is broken.[1][3][4] The

shifts significantly (hypsochromic shift) or the intensity at 345 nm decreases drastically,
resembling a simple substituted quinoline spectrum.[1][2][3][4]

Analytical Workflow for Impurity Isolation
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To isolate or quantify this impurity, a specific decision tree is required due to its polarity

similarity with the parent compound.[3]

Crude Montelukast Sample

HPLC Separation
(C18, Acidic Mobile Phase)

Peak Detection
(RRt ~1.2 - 1.3)

Is Peak Mass = 733 Da?

Check UV Spectrum

Yes

Identify: Other Impurity
(e.g., Dimer/Oxide)

No (e.g., 587+16=603)

Identify: Bis-sulfide
(Michael Adduct)

Loss of 345nm Abs Intact 345nm Abs

Click to download full resolution via product page

Caption: Logic gate for identifying the Bis-sulfide impurity based on Mass and UV spectral

shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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